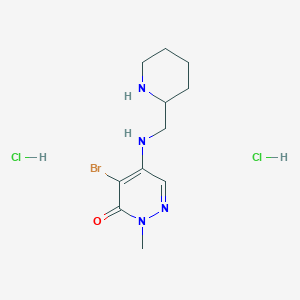
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride is a useful research compound. Its molecular formula is C11H19BrCl2N4O and its molecular weight is 374.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one; dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated pyridazine core and a piperidine side chain, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H19BrCl2N4O
- Molecular Weight : 374.1 g/mol
- CAS Number : 2378507-08-3
- Purity : Typically ≥ 95% .
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of piperidine, including 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one, can exhibit potent anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways .
Neuropharmacological Effects
The compound's structure suggests possible interactions with central nervous system (CNS) targets. The piperidine moiety is known for its activity on neurotransmitter systems:
- Potential Effects : It may act as an anxiolytic or antidepressant by modulating serotonin and dopamine receptors .
The biological activity of 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors affecting neurotransmission and cellular signaling pathways .
- Ion Channel Interaction : Its ability to affect voltage-gated ion channels suggests potential applications in treating arrhythmias and other cardiac conditions .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that provide insight into the biological activity of this compound:
Aplicaciones Científicas De Investigación
Medicinal Applications
- Antidepressant and Anxiolytic Effects
- Cancer Research
-
Neuropharmacology
- Research indicates that compounds similar to 4-bromo derivatives may influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways, which are crucial in neurological disorders.
- Study on Antidepressant Activity
- Inhibition of Cancer Cell Growth
- Neurotransmitter Modulation
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O.2ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;;/h7-8,13-14H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMENWSHYKVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













